molecular formula C12H22O2 B1587846 (E)-2-Hexenyl hexanoate CAS No. 53398-86-0

(E)-2-Hexenyl hexanoate

Cat. No. B1587846
CAS RN: 53398-86-0
M. Wt: 198.3 g/mol
InChI Key: UQPLEMTXCSYMEK-VQHVLOKHSA-N
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Description

“(E)-2-Hexenyl hexanoate” is a chemical compound with the molecular formula C12H22O2 . It contains a total of 35 bonds, including 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .


Molecular Structure Analysis

The molecular structure of “(E)-2-Hexenyl hexanoate” includes 35 bonds in total. This includes 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

“(E)-2-Hexenyl hexanoate” has a molecular weight of 198.3019 . It contains 35 bonds in total, including 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aliphatic ester .

Scientific Research Applications

Plant Defense and Volatile Emission

  • Priming Plant Defenses : Hexanoic acid, related to (E)-2-Hexenyl hexanoate, has been shown to induce resistance in plants like tomato and citrus against various pathogens. It leads to metabolic changes, particularly in the mevalonic and linolenic pathways, which enhance the emission of volatile compounds, thus triggering a defensive response in the plant (Llorens et al., 2016).

Insect Behavior and Pheromones

  • Influence on Insect Behavior : The compound (E)-2-Hexenyl hexanoate has been identified in the volatile compounds released by insects like Lygus lineolaris. It plays a role in insect communication, potentially serving as an alarm or defensive signal (Wardle et al., 2003).
  • Role in Pheromones : It is also a component of the female sex pheromone of the rice leaf bug, Trigonotylus caelestialium, attracting males and playing a critical role in mating behavior (Kakizaki & Sugie, 2001).

Chemical Analysis and Synthesis

  • Structural Characterization : Studies have been conducted on related compounds like cis-3-Hexenyl hexanoate, with detailed structural analysis using techniques like NMR spectroscopy, providing insights into its molecular structure (J. Hui-ming, 2009).

Food Science and Aroma

  • Contribution to Fruit Aroma : In the context of food science, components like (Z)-3-hexenyl hexanoate have been identified in the volatile compounds from fruits such as plums, contributing significantly to their aroma profile (Pino & Quijano, 2012).

Interaction with Pathogens

  • Modulation of Pathogen Response : Hexanoic acid treatments in plants, closely related to (E)-2-Hexenyl hexanoate, have shown to modulate the response of pathogens like Pseudomonas syringae in tomato plants, affecting both the pathogen's behavior and the plant's defense mechanisms (Scalschi et al., 2014).

properties

IUPAC Name

[(E)-hex-2-enyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPLEMTXCSYMEK-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886053
Record name Hexanoic acid, (2E)-2-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Green fruity aroma
Record name 2-Hexenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Hexenyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 °C. @ 25.00 mm Hg
Record name 2-Hexenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name (E)-2-Hexenyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.875-0.885
Record name (E)-2-Hexenyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(E)-2-Hexenyl hexanoate

CAS RN

53398-86-0
Record name (E)-2-Hexenyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53398-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenyl hexanoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, (2E)-2-hexen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Hexanoic acid, (2E)-2-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)hex-2-enyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.182
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Record name 2-HEXENYL HEXANOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5RIO6PQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Hexenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
W Soares Leal, T Kadosawa - Bioscience, biotechnology, and …, 1992 - Taylor & Francis
(E)-2-Hexenyl Hexanoate, the Alarm Pheromone of the Bean Bug Riptortus clavatus
Number of citations: 37 www.tandfonline.com
MD Forero, CE Quijano, JA Pino - Flavour and Fragrance …, 2009 - Wiley Online Library
The steam volatile components of chile pepper (Capsicum annuum L. var. glabriusculum) at two ripening stages (green and red) were analysed using GC and GC–MS; 140 constituents …
Number of citations: 76 onlinelibrary.wiley.com
GH Roh, J Kim, CG Park - Journal of Applied Entomology, 2018 - Wiley Online Library
Ooencyrtus nezarae (Hymenoptera: Encyrtidae) is an egg parasitoid of bean bug Riptortus pedestris (Hemiptera: Alydidae) which is a major pest of beans. Females of O. nezarae are …
Number of citations: 3 onlinelibrary.wiley.com
ER Park, HJ Lee, KS Kim - Journal of Food Science and Nutrition, 2000 - researchgate.net
Volatile flavor components of two strawberry (Fragaria ananassa Duch.) varieties, Bogyojosaeng and Suhong, were extracted by SDE (Simultaneous steam distillation and extraction) …
Number of citations: 12 www.researchgate.net
T Zhang, X Mei, L Zhang, K Wu… - Journal of Applied …, 2015 - Wiley Online Library
The plant bug, Adelphocoris fasciaticollis, has begun to resurge and become a key pest for cotton and alfalfa in northern China, along with the widespread cultivation of Bt cotton. To …
Number of citations: 22 onlinelibrary.wiley.com
T Yasuda, N Mizutani, Y Honda, N Endo… - Applied entomology …, 2007 - jstage.jst.go.jp
Traps baited with dried soybeans and a synthetic aggregation attractant pheromone were more effective than traps baited with synthetic aggregation pheromone alone against the bean …
Number of citations: 30 www.jstage.jst.go.jp
Y Ito, A Sugimoto, T Kakuda… - Journal of Agricultural and …, 2002 - ACS Publications
The odorants in Chinese jasmine green tea scented with jasmine flowers (Jasminum sambac) were separated from the infusion by adsorption to Porapak Q resin. Among the 66 …
Number of citations: 145 pubs.acs.org
H Xu, J Zhao, F Li, Q Yan, L Meng, B Li - Journal of Pest Science, 2021 - Springer
Riptortus pedestris (Fab.) is an important pest on soybean plants in East Asia. Females lay eggs scattered not only on host plants, but also on non-host plants, probably for avoiding …
Number of citations: 8 link.springer.com
GC Wang, HY Liang, XL Sun… - Advanced Materials …, 2012 - Trans Tech Publ
Antennal olfactory responses of the parasitoid, Apanteles sp. (Hymenoptera: Braconidae), to 13 host-induced volatile compounds were measured by electroantennogram (EAG) …
Number of citations: 5 www.scientific.net
Y Ito, K Kubota - Molecular Nutrition & Food Research, 2005 - Wiley Online Library
The mechanism for the contribution of subthreshold aroma constituents to the overall jasmine tea odor impression was studied on the basis of a sensory evaluation. Binary model …
Number of citations: 63 onlinelibrary.wiley.com

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